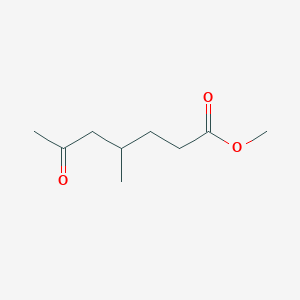

Methyl 4-methyl-6-oxoheptanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 4-methyl-6-oxoheptanoate” is a chemical compound . It is a useful diketone building block used in tertiary amine-catalyzed (3+3) annulations of δ-acetoxy allenoates .

Molecular Structure Analysis

“this compound” contains total 27 bond(s); 11 non-H bond(s), 2 multiple bond(s), 6 rotatable bond(s), 2 double bond(s), 1 ester(s) (aliphatic), and 1 ketone(s) (aliphatic) . It contains total 28 atom(s); 16 Hydrogen atom(s), 9 Carbon atom(s) and 3 Oxygen atom(s) .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 172.22 . Unfortunately, other specific physical and chemical properties like density, melting point, boiling point, etc., are not available in the sources I found.Scientific Research Applications

Synthesis Intermediates

Methyl 4-methyl-6-oxoheptanoate is utilized in various chemical syntheses. For instance, it has been used in the synthesis of 2-(6-methoxycarbonylhexyl)-cyclopent-2-en-l-one, a critical intermediate in the preparation of prostaglandins (Ballini & Petrini, 1984). Additionally, it serves as an important intermediate for the synthesis of prostaglandins via a three-component coupling methodology. A method for monitoring its conversion from cycloheptanone by gas chromatography has been developed, indicating its significance in synthetic processes (Wakharkar et al., 1994).

Catalysis and Organic Transformations

Research has shown that this compound can be synthesized through various organic reactions. For instance, it is a product of the oxidation of 2-methylcyclohexanone catalyzed by vanadium-containing heteropolyanions (Atlamsani et al., 1993). Its preparation can also involve reactions such as the ozonolysis of 1-methoxy-1-cycloheptene or the use of disodium tetracarbonylferrate for nucleophilic acylation (Finke & Sorrell, 2003).

Pharmaceutical and Biological Applications

This compound has been used in the synthesis of various biologically active molecules. For example, it has been involved in the synthesis of leukotriene B4, an important compound in the study of lipoxygenase-derived arachidonic acid metabolism (Hayes & Wallace, 1990). Additionally, derivatives of this compound have shown anti-inflammatory properties and utility as fluorescent probes in studies of biological membranes (Balo et al., 2000).

Analytical Chemistry and Spectrometry

In analytical chemistry, the characterization of small oxocarboxylic acids, including derivatives of this compound, has been conducted using techniques such as electrospray ionization and mass spectrometry. These studies provide insights into the fragmentation mechanisms and molecular characteristics of these compounds, which is crucial for understanding their behavior in various chemical and biological processes (Kanawati et al., 2007).

Safety and Hazards

Mechanism of Action

Mode of Action

The exact mode of action of Methyl 4-methyl-6-oxoheptanoate It is hypothesized that it may interact with its targets in a way that causes changes in cellular processes

Biochemical Pathways

The biochemical pathways affected by This compound It has been suggested that it may be involved in the synthesis of certain natural compounds . The downstream effects of these pathways are still under investigation.

Result of Action

The molecular and cellular effects of This compound’s It is believed to have some effect on cellular processes, but the specifics of these effects are still being researched .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound Factors such as temperature, pH, and presence of other molecules could potentially affect its action .

Properties

IUPAC Name |

methyl 4-methyl-6-oxoheptanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-7(6-8(2)10)4-5-9(11)12-3/h7H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANUTUOGPBVZSJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)CC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2716776.png)

![[4-[(E)-[[2-(2-Bromophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3,4-dimethoxybenzoate](/img/structure/B2716781.png)

![1,3-Dimethyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-2,4-dione](/img/structure/B2716783.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2716784.png)

![7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-ethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2716787.png)

![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 6-chloropyridine-3-carboxylate](/img/structure/B2716790.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide](/img/structure/B2716791.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2716793.png)

![1-(2-chlorophenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2716796.png)